molecular formula C10H12BiN2NaO8 B13123745 Bismuthsodiumethylenediaminetetraacetate

Bismuthsodiumethylenediaminetetraacetate

Katalognummer: B13123745
Molekulargewicht: 520.18 g/mol
InChI-Schlüssel: WORMMZRMMHDSSL-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bismuthsodiumethylenediaminetetraacetate is a coordination compound that combines bismuth, sodium, and ethylenediaminetetraacetic acid (EDTA). This compound is known for its ability to form stable complexes with metal ions, making it useful in various applications, particularly in the fields of chemistry and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bismuthsodiumethylenediaminetetraacetate can be synthesized through a reaction involving bismuth nitrate, sodium hydroxide, and ethylenediaminetetraacetic acid. The reaction typically occurs in an aqueous medium, where bismuth nitrate is dissolved in water, followed by the addition of sodium hydroxide to form bismuth hydroxide. Ethylenediaminetetraacetic acid is then added to the mixture, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Bismuthsodiumethylenediaminetetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve aqueous solutions and controlled temperatures to ensure optimal reaction rates and yields .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may produce bismuth oxides, while reduction reactions may yield bismuth metal or lower oxidation state bismuth compounds .

Wissenschaftliche Forschungsanwendungen

Bismuthsodiumethylenediaminetetraacetate has a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Bismuthsodiumethylenediaminetetraacetate is unique compared to other similar compounds due to its specific combination of bismuth, sodium, and ethylenediaminetetraacetic acid. Similar compounds include:

Eigenschaften

Molekularformel

C10H12BiN2NaO8

Molekulargewicht

520.18 g/mol

IUPAC-Name

sodium;2-(3,10,13-trioxo-2,11,12-trioxa-5,8-diaza-1-bismabicyclo[6.3.3]tetradecan-5-yl)acetate

InChI

InChI=1S/C10H16N2O8.Bi.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4

InChI-Schlüssel

WORMMZRMMHDSSL-UHFFFAOYSA-J

Kanonische SMILES

C1CN(CC(=O)O[Bi]2OC(=O)CN1CC(=O)O2)CC(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.